2-(3-Methoxyoxan-4-yl)acetic acid

Description

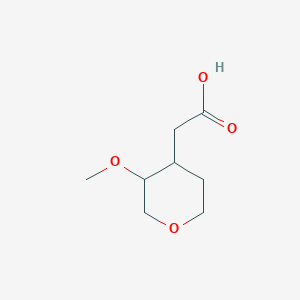

2-(3-Methoxyoxan-4-yl)acetic acid (CAS: 1369243-54-8) is a tetrahydrofuran-derived carboxylic acid characterized by a six-membered oxane ring substituted with a methoxy group at position 3 and an acetic acid moiety at position 2. It is primarily utilized in pharmaceutical research, though specific pharmacological applications remain undisclosed in available literature . Its structural features, including the ether ring and polar substituents, influence its solubility, stability, and reactivity.

Properties

IUPAC Name |

2-(3-methoxyoxan-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-11-7-5-12-3-2-6(7)4-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFWSQJPXUUBOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyoxan-4-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of ethylene glycol monoethyl ether with nitric acid and cupric chloride, followed by distillation to obtain the desired product . Another method includes the esterification of the compound with tert-butyl ester using isobutene and strong acids like paratoluene sulphonic acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyoxan-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Methoxyoxan-4-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for active pharmaceutical ingredients.

Industry: It is utilized in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyoxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: The compound may bind to specific receptors, modulating cellular responses.

Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Routes : Brominated phenylacetic acids (e.g., ) emphasize regioselectivity, while oxane/oxetane derivatives require specialized ring-forming reactions (e.g., ketene intermediates) .

- Pharmacological Potential: Quinoline derivatives () highlight structural tailoring for bioactivity, suggesting avenues for modifying the target compound’s oxane ring for targeted drug design .

- Safety Profiles : Methoxyacetic acid () exhibits reproductive toxicity, but bulkier substituents (e.g., oxane rings) may mitigate such risks .

Biological Activity

2-(3-Methoxyoxan-4-yl)acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic effects, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group attached to an oxane ring, which contributes to its unique properties. The compound's molecular formula is CHO, and it has a molecular weight of approximately 200.20 g/mol.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 200.20 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antioxidant Activity

The compound also demonstrates antioxidant properties , which are crucial for protecting cells from oxidative stress. Antioxidants can neutralize free radicals, thereby reducing cellular damage and contributing to overall health. Studies have quantified the antioxidant capacity using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), showing promising results.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties . This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase). Further research is needed to elucidate the specific pathways involved.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby altering cellular functions.

- Receptor Binding : It could bind to certain receptors, modulating signal transduction pathways that lead to altered cellular responses.

- Cellular Signaling : The compound may influence signaling cascades, contributing to its antioxidant and anti-inflammatory effects.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes |

| Receptor Binding | Modulates receptor-mediated pathways |

| Signal Transduction | Influences cellular signaling cascades |

Case Study 1: Antimicrobial Activity Assessment

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated an IC value of approximately 25 µg/mL against Staphylococcus aureus, demonstrating significant antimicrobial potential.

Case Study 2: Antioxidant Evaluation

In a controlled laboratory setting, the antioxidant capacity was evaluated using the DPPH assay. The compound exhibited an IC value of 30 µg/mL, suggesting effective radical scavenging activity comparable to established antioxidants like ascorbic acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.